Fmoc-Cys(Mtt)-OH

Descripción general

Descripción

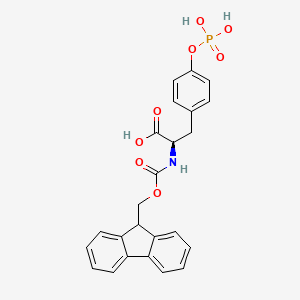

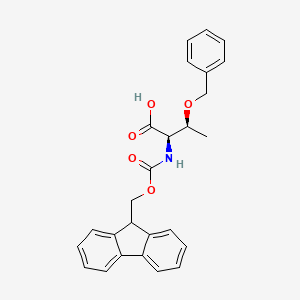

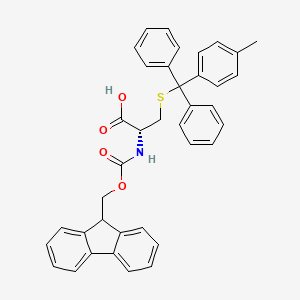

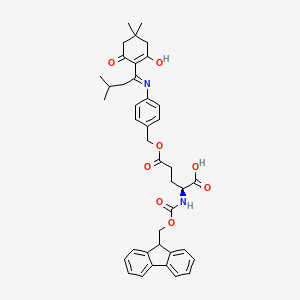

Fmoc-Cys(Mtt)-OH, also known as this compound, is a useful research compound. Its molecular formula is C38H33NO4S and its molecular weight is 599.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis Efficiency : Fmoc-Dab(Mtt)-OH, a related compound, showed poor coupling efficiency in solid-phase peptide synthesis (SPPS). Rapid lactamization under various conditions was observed. Although successful incorporation can be achieved using specific protocols, alternative orthogonally protected building blocks are recommended for efficiency (Lam, Wu, & Wong, 2022).

Acid-Labile Cys-Protecting Groups : Fmoc-Cys derivatives were studied for their stability against trifluoroacetic acid (TFA) in the context of the Fmoc/tBu strategy. S-Dpm, a derivative, was found to be compatible with commonly used S-Trt groups, aiding in the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

Theranostic Tool Development : A novel process for assembling targeting ligands, spacers, fluorescent tags, and a chelating core for attachment of cytotoxic molecules in Fmoc solid-phase peptide synthesis was demonstrated. This methodology is versatile for resins sensitive to both mild and strong acidic conditions (Sengupta et al., 2018).

Gene Delivery System Synthesis : Fmoc-Cys(SASRIN™ _® )-OH resin was used as a solid support in the synthesis of perfluoroalkylated dimerizable detergents for gene delivery. This route provided the target products with high yield and purity (Guilloteau et al., 2009).

Peptide Crosslinker Synthesis : A strategy for preparing peptide crosslinkers using Fmoc chemistry was described. The method involves selective deprotection of -Mtt and -Fmoc groups, enabling coupling reactions for biomimetic scaffold fabrication in tissue engineering (He & Jabbari, 2006).

Antibacterial Composite Materials : The use of Fmoc-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes was explored. These nanoassemblies, including Fmoc-pentafluoro-l-phenylalanine-OH, showed significant effects on bacterial morphology and were integrated into resin-based composites for biomedical applications (Schnaider et al., 2019).

Mecanismo De Acción

Target of Action

Fmoc-Cys(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The Fmoc (Fluorenylmethyloxycarbonyl) group acts as a protective group for the amino acid cysteine during the synthesis process .

Mode of Action

The Fmoc group in this compound protects the amino group of the cysteine, preventing it from reacting prematurely during the peptide synthesis . Once the desired peptide sequence has been assembled, the Fmoc group can be selectively removed, allowing the now free amino group of the cysteine to react and continue the peptide chain .

Biochemical Pathways

The use of this compound primarily affects the biochemical pathway of peptide synthesis. It allows for the stepwise construction of peptide chains, with the Fmoc group protecting the amino group of the cysteine until it is needed for peptide bond formation . This enables the synthesis of complex peptides with precise control over the sequence of amino acids.

Pharmacokinetics

The properties of the resulting peptide would be significantly influenced by the presence of the cysteine residue, which could form disulfide bonds and affect the stability and activity of the peptide .

Result of Action

The use of this compound in peptide synthesis results in the incorporation of the cysteine amino acid into the peptide chain. This can have various effects at the molecular and cellular level, depending on the specific peptide being synthesized. For example, the presence of cysteine can allow for the formation of disulfide bonds, which can greatly influence the structure and function of the peptide .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis, such as the pH, temperature, and solvent used. These factors can affect the efficiency of the Fmoc deprotection and the subsequent peptide bond formation . Additionally, the presence of other reactive groups in the peptide chain can also influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, Fmoc-Cys(Mtt)-OH interacts with various enzymes and proteins. For instance, it is commonly used in solid-phase peptide synthesis (SPPS) to introduce cysteine residues into peptides. The thiol group of cysteine can form disulfide bonds, which are essential for the structural stability and function of many proteins. Additionally, this compound can be used to create peptide thioesters, which are intermediates in native chemical ligation (NCL), a method for synthesizing larger proteins from smaller peptide fragments .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis and protein engineering. When incorporated into peptides, the cysteine residues introduced by this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing cysteine residues can modulate redox signaling by forming or breaking disulfide bonds in response to changes in the cellular redox state .

Furthermore, peptides synthesized using this compound can be designed to target specific cellular pathways or proteins, thereby influencing cellular functions. These peptides can act as inhibitors or activators of enzymes, receptors, or other signaling molecules, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with other biomolecules. The thiol group of cysteine can form disulfide bonds with other cysteine residues, which are critical for the structural integrity and function of many proteins. Additionally, the thiol group can participate in nucleophilic reactions, enabling the formation of peptide thioesters and other covalent modifications .

The Fmoc group protects the amino group of cysteine during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino group is free to participate in peptide bond formation, allowing for the sequential assembly of peptides. The Mtt group protects the thiol group until it is needed for specific reactions, such as disulfide bond formation or thioesterification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Fmoc group is relatively stable under basic conditions but can be removed by piperidine, while the Mtt group is stable under neutral and basic conditions but can be removed by mild acids like TFA .

Long-term studies have shown that peptides synthesized using this compound maintain their structural integrity and function over extended periods, provided they are stored under appropriate conditions. Exposure to harsh conditions, such as strong acids or bases, can lead to degradation of the protective groups and the peptide itself .

Dosage Effects in Animal Models

The effects of this compound in animal models depend on the dosage and the specific application. In peptide synthesis, the compound is used in precise amounts to achieve the desired peptide sequence and structure. High doses of this compound can lead to incomplete deprotection or unwanted side reactions, while low doses may result in incomplete peptide synthesis .

In studies involving peptide-based therapeutics, the dosage of peptides synthesized using this compound must be carefully controlled to avoid toxic or adverse effects. High doses of cysteine-containing peptides can lead to oxidative stress and cellular damage, while low doses may be insufficient to achieve the desired therapeutic effect .

Metabolic Pathways

This compound is involved in various metabolic pathways related to peptide synthesis and protein modification. The compound interacts with enzymes involved in peptide bond formation, such as peptide synthetases and ligases. Additionally, the thiol group of cysteine can participate in redox reactions, influencing cellular redox balance and signaling .

The metabolic fate of peptides synthesized using this compound depends on their specific sequence and structure. These peptides can be further modified by post-translational modifications, such as phosphorylation, glycosylation, or ubiquitination, which can alter their function and stability .

Transport and Distribution

Within cells and tissues, this compound and its derivatives are transported and distributed based on their chemical properties. The hydrophobic Fmoc group can facilitate the interaction of peptides with cell membranes, enhancing their uptake and distribution. Additionally, the thiol group of cysteine can interact with transporters and binding proteins, influencing the localization and accumulation of the peptides .

Peptides synthesized using this compound can be designed to target specific cellular compartments or tissues, enhancing their therapeutic potential. For example, cell-penetrating peptides can be engineered to deliver therapeutic cargoes to specific cells or tissues, improving the efficacy and specificity of the treatment .

Subcellular Localization

The subcellular localization of this compound and its derivatives is influenced by their sequence and structure. Peptides containing cysteine residues can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on their targeting signals and post-translational modifications .

For example, peptides with nuclear localization signals (NLS) can be directed to the nucleus, where they can modulate gene expression and other nuclear processes. Similarly, peptides with mitochondrial targeting signals (MTS) can be directed to the mitochondria, where they can influence cellular metabolism and energy production .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCZXLMDPCBTSL-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718496 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269067-38-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)

![(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate](/img/structure/B613467.png)